Gymnestrogenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

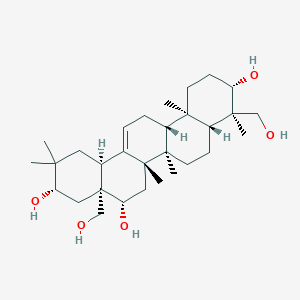

Gymnestrogenin is a triterpenoid saponin glycoside derived from the medicinal plant Gymnema sylvestre. This compound is known for its diverse therapeutic potentials, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial activities . This compound is one of the bioactive compounds that contribute to the medicinal properties of Gymnema sylvestre.

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Antidiabetic Effects

Gymnestrogenin has been studied extensively for its antidiabetic properties. Research indicates that compounds extracted from Gymnema sylvestre, including this compound, can significantly lower blood glucose levels. For instance, gymnemic acids, which are closely related to this compound, have been shown to enhance insulin secretion and improve glucose tolerance in diabetic models. A study demonstrated that administration of gymnemic acid IV resulted in a reduction of blood glucose levels by 14% to 60% within six hours compared to standard antidiabetic medications .

1.2 Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Studies show that extracts from Gymnema sylvestre can inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases. The aqueous extract has been found to significantly decrease paw edema in experimental models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .

1.3 Anticancer Potential

This compound exhibits promising anticancer activity, particularly against various cancer cell lines such as HeLa cells. In vitro studies have indicated that this compound can inhibit cell proliferation and induce cytotoxic effects at specific concentrations, making it a candidate for further investigation in cancer therapy . The IC50 value for gymnemagenol (a related compound) was found to be 37 µg/mL, indicating significant potency against cancer cells .

Case Studies and Clinical Applications

3.1 Clinical Trials on Diabetes Management

Several clinical trials have explored the efficacy of Gymnema sylvestre extracts containing this compound in managing diabetes. One notable study involved diabetic patients who took gymnema supplements over several weeks, resulting in significant reductions in fasting blood glucose and HbA1c levels compared to placebo groups .

3.2 Anticancer Research

In vitro studies on the anticancer properties of this compound have shown promising results. For example, research involving HeLa cells demonstrated that treatment with this compound led to a marked decrease in cell viability and proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment protocols .

Data Table: Summary of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Antidiabetic | Enhances insulin secretion; inhibits glucosidase | High |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Moderate |

| Anticancer | Induces cytotoxicity in cancer cells | High |

Mécanisme D'action

Target of Action

Gymnestrogenin is an effective Liver X receptor (LXR) antagonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose homeostasis . This compound’s primary targets are LXRα and LXRβ, with IC50 values of 2.5 and 1.4 μM for transactivation, respectively .

Mode of Action

This compound interacts with its targets, LXRα and LXRβ, by reducing their transcriptional activity, even on their own promoter, thus reducing mRNA expression . This interaction leads to changes in the regulation of genes involved in lipid and glucose metabolism.

Biochemical Pathways

This compound affects the biochemical pathways regulated by LXRs. These include lipid metabolism, glucose homeostasis, and inflammation . By acting as an LXR antagonist, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an LXR antagonist. By inhibiting the activity of LXRs, this compound can potentially influence lipid and glucose metabolism, as well as inflammatory responses . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of this compound in Gymnema sylvestre . Biotechnology, including plant tissue culture, can be used to generate higher amounts of this compound to meet market demand .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gymnestrogenin is typically obtained through the extraction of Gymnema sylvestre leaves. The extraction process involves the use of solvents such as methanol or ethanol to isolate the triterpenoid saponins. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification . Biotechnological approaches, including cell suspension cultures and plant tissue culture, are also employed to enhance the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Gymnestrogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, resulting in new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .

Comparaison Avec Des Composés Similaires

Gymnestrogenin is compared with other triterpenoid saponins such as:

Gymnemic Acid: Another triterpenoid saponin from Gymnema sylvestre with similar antidiabetic properties but different molecular structure.

Stigmasterol: A plant sterol with anti-inflammatory and anticancer activities, but less potent than this compound in certain applications.

This compound stands out due to its unique combination of therapeutic properties and its potential for use in various scientific and industrial applications.

Activité Biologique

Gymnestrogenin, a pentahydroxytriterpene derived from the leaves of Gymnema sylvestre, has garnered attention for its significant biological activities, particularly in the context of diabetes management and lipid metabolism. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Molecular Formula : C₃₀H₅₀O₅

- Molecular Weight : 490.715 g/mol

- CAS Number : 19942-02-0

- Melting Point : 288-289 °C

This compound functions primarily as a Liver X Receptor (LXR) antagonist , exhibiting IC50 values of 2.5 μM for LXRα and 1.4 μM for LXRβ. This antagonistic action leads to a reduction in the transcriptional activity of LXR, which is crucial in lipid metabolism and glucose homeostasis. Specifically, this compound decreases the expression of sterol regulatory element-binding protein 1c (SREBP1c) and ATP-binding cassette transporter A1 (ABCA1), contributing to decreased lipid accumulation in liver cells (HepG2) .

Biological Activities

-

Antidiabetic Effects :

- This compound has been shown to stimulate insulin secretion from pancreatic beta-cells. In various animal models, it reduces blood glucose levels by enhancing glucose utilization and inhibiting intestinal glucose absorption .

- The compound also protects pancreatic beta-cells from cytokine-induced apoptosis, which is critical for maintaining insulin production in diabetic conditions .

- Lipid Metabolism :

- Antioxidant Properties :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Diabetes Management : In a study involving diabetic rats treated with Gymnema extracts containing this compound, significant reductions in fasting blood glucose levels were observed, comparable to those seen with conventional antidiabetic medications like glibenclamide .

- Lipid Profile Improvement : Another study highlighted this compound's ability to lower cholesterol levels in hyperlipidemic models, suggesting its potential as a therapeutic agent for cardiovascular health .

Propriétés

IUPAC Name |

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYGGBNBRCVQI-DGNDGBPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.